Diboc-iodo-L-dopa
Diboc-iodo-L-dopa
Brand Name:
Vulcanchem
CAS No.:
143993-89-9
VCID:
VC0115806
InChI:
InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1
SMILES:
CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O
Molecular Formula:
C22H30INO9
Molecular Weight:
579.38
Diboc-iodo-L-dopa
CAS No.: 143993-89-9
Cat. No.: VC0115806
Molecular Formula: C22H30INO9
Molecular Weight: 579.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143993-89-9 |
|---|---|
| Molecular Formula | C22H30INO9 |
| Molecular Weight | 579.38 |
| IUPAC Name | ethyl (2S)-2-formamido-3-[2-iodo-4,5-bis[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate |
| Standard InChI | InChI=1S/C22H30INO9/c1-8-29-18(26)15(24-12-25)9-13-10-16(30-19(27)32-21(2,3)4)17(11-14(13)23)31-20(28)33-22(5,6)7/h10-12,15H,8-9H2,1-7H3,(H,24,25)/t15-/m0/s1 |
| SMILES | CCOC(=O)C(CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)NC=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator